Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

Integrin Antagonism Peptidomimetics Stereoselectivity

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid (CAS 269396-69-2) is a chiral, non-proteinogenic beta-amino acid derivative utilized as a building block in peptide synthesis. It features an Fmoc-protected amine on a (R)-configured beta carbon and a 4-pyridylmethyl side chain.

Molecular Formula C24H22N2O4
Molecular Weight 402.45
CAS No. 269396-69-2
Cat. No. B2853720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid
CAS269396-69-2
Molecular FormulaC24H22N2O4
Molecular Weight402.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O
InChIInChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1
InChIKeyZHEGVQVHZCLRTM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid (CAS 269396-69-2) as a Chiral Building Block


Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid (CAS 269396-69-2) is a chiral, non-proteinogenic beta-amino acid derivative utilized as a building block in peptide synthesis [1]. It features an Fmoc-protected amine on a (R)-configured beta carbon and a 4-pyridylmethyl side chain. This structure provides a specific combination of backbone flexibility and a basic, aromatic side chain, making it a key synthetic intermediate for incorporating peptidomimetic motifs into target molecules .

Why Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid Cannot Be Replaced by Generic Analogs


Substitution with a generic analog is not feasible due to the precise stereochemical and structural requirements of the target application. Replacing the (R)-enantiomer with the (S)-enantiomer (CAS 270065-69-5) yields a diastereomeric peptide with profoundly different three-dimensional shape, which can abolish biological activity . Similarly, using the 3-pyridyl regioisomer (CAS 269396-66-9) alters the basicity and hydrogen-bonding capacity of the side chain, compromising molecular recognition . Finally, switching the N-terminal protecting group from Fmoc to Boc (CAS 269396-68-1) fundamentally changes the synthetic strategy; the Fmoc group is essential for standard Fmoc/tBu solid-phase peptide synthesis (SPPS), and its presence dictates the entire laboratory workflow, from synthesis to final cleavage .

Quantitative Differentiation Evidence for Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid


Impact of Stereochemistry on Integrin Antagonist Potency

The (R)-enantiomer of 3-amino-4-(4-pyridyl)-butyric acid is a key scaffold in potent VLA-4 integrin antagonists. In a medicinal chemistry optimization campaign, the (R)-isomer-containing lead series demonstrated sub-nanomolar potency. The critical role of the chiral center is highlighted by an 8-fold improvement in potency achieved through optimization of the beta-amino acid core, a step where the use of an incorrect enantiomer would be catastrophic to activity [1].

Integrin Antagonism Peptidomimetics Stereoselectivity

Differentiation from 3-Pyridyl Regioisomer in Integrin Binding Selectivity

The position of the pyridyl nitrogen in the beta-amino acid side chain dictates integrin subtype selectivity. A 3-pyridyl-beta-amino acid derivative (RWJ-53308) was advanced to clinical evaluation as a fibrinogen receptor (GPIIb/IIIa) antagonist due to its potency and bioavailability profile [1]. In contrast, the 4-pyridyl-substituted (R)-beta-amino acid scaffold is a core motif in VLA-4 antagonists targeting a different integrin [2]. This demonstrates that switching from a 3-pyridyl to a 4-pyridyl group is not a trivial substitution but a critical determinant of target selectivity.

Integrin Selectivity Molecular Recognition GPIIb/IIIa Antagonism

Enhanced Solution-Phase Reactivity Over Alpha-Amino Acid Analogs

Beta-amino acids like Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid are known to exhibit different coupling kinetics compared to their alpha-amino acid counterparts due to reduced steric hindrance around the amine and increased backbone flexibility. In SPPS, the use of standard coupling reagents leads to slower acylation of beta-amino acids, often requiring double coupling or more powerful activation methods, but also results in lower levels of epimerization [1]. The commercial availability of this compound in 95% purity (HPLC) as a lyophilized powder ensures a defined, manageable starting point for such synthetic challenges [2].

Solid-Phase Peptide Synthesis Coupling Efficiency Beta-Amino Acid

Key Application Scenarios for Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid


Synthesis of Investigational VLA-4 Integrin Antagonists

This compound is the optimal choice for medicinal chemistry programs focused on synthesizing and optimizing VLA-4 (α4β1) antagonists. Evidence shows that the (R)-beta-amino acid motif is central to achieving sub-nanomolar activity against this target. Using this specific building block ensures the correct stereochemistry and side-chain topology, which are critical for replicating published structure-activity relationships (SAR) and advancing lead compounds [1].

Construction of Peptidomimetics Requiring Enhanced Proteolytic Stability

For researchers designing peptidomimetics resistant to enzymatic degradation, this beta-amino acid monomer is indispensable. It replaces a standard alpha-amino acid to confer local backbone flexibility and reduce recognition by proteases, a key advantage over simpler Fmoc-alpha-amino acid derivatives. Its Fmoc protecting group integrates seamlessly into standard SPPS workflows, making it a practical choice for generating novel, stable peptide leads [2].

Preparation of Chiral Libraries for Integrin Screening

In combinatorial chemistry, this enantiopure (R)-monomer is essential for constructing libraries of beta-amino acid derivatives for screening against integrin targets. The defined stereochemistry is necessary to generate meaningful SAR data, differentiating it from racemic or enantiomeric mixtures. The 4-pyridyl side chain is a validated pharmacophore for binding to VLA-4, making systematic libraries based on this monomer a high-value asset for hit discovery [1].

Quote Request

Request a Quote for Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.